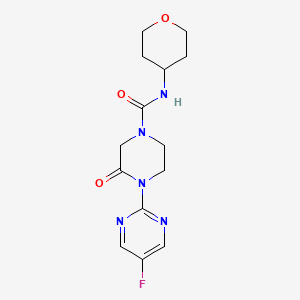

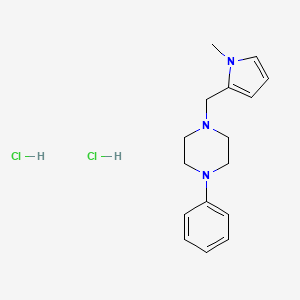

![molecular formula C15H19N5 B2366546 8-环丙基-4-(哌啶-1-基)吡啶并[2,3-d]嘧啶-7(8H)-亚胺 CAS No. 2034555-18-3](/img/structure/B2366546.png)

8-环丙基-4-(哌啶-1-基)吡啶并[2,3-d]嘧啶-7(8H)-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their biological activities, making them valuable in medicinal chemistry.

科学研究应用

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

Medicine: Investigated for its anticancer properties, showing potential in inhibiting tumor cell growth.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用机制

Target of Action

The primary target of this compound is Zeta-chain-associated protein kinase 70 kDa (ZAP-70) . ZAP-70 is a non-receptor tyrosine kinase belonging to the Syk family, mainly expressed in T lymphocytes and NK cells .

Mode of Action

Upon the activation of the T cell receptor (TCR) by an antigen, ZAP-70 is recruited by the ITAM motifs of CD3Z chains of the TCR complex and activated . The compound likely interacts with ZAP-70, affecting its phosphorylation and subsequent downstream signaling .

Biochemical Pathways

Once ZAP-70 is activated and phosphorylated, it phosphorylates LAT and SLP-76, which are responsible for the proliferation and survival of T lymphocytes . By interacting with ZAP-70, the compound could potentially affect these downstream pathways and their associated cellular responses .

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good absorption and bioavailability

Result of Action

Given its potential interaction with zap-70, it could potentially affect t cell proliferation and survival

生化分析

Biochemical Properties

It is known that pyrido[2,3-d]pyrimidin-7(8H)-ones can interact with various enzymes and proteins . For instance, some compounds in this class have been found to inhibit Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division .

Cellular Effects

The cellular effects of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine are also not fully known. Compounds in the same class have been found to have significant effects on cell function. For example, some pyrido[2,3-d]pyrimidin-7(8H)-ones have been found to induce apoptosis in tumor cells .

Molecular Mechanism

It is likely that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine at different dosages in animal models are not well studied. Similar compounds have been found to exhibit dose-dependent effects .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine within cells and tissues are not well studied. Its degree of lipophilicity, i.e., the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings, allowing for efficient and scalable production .

化学反应分析

Types of Reactions

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using different alkylating agents.

Common Reagents and Conditions

Oxidation: m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4)

Substitution: Alkyl iodides in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) at 50°C.

Major Products Formed

Oxidation: Formation of sulfoxides

Reduction: Formation of reduced derivatives

Substitution: Formation of alkylated derivatives

相似化合物的比较

Similar Compounds

Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.

Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.

Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.

Uniqueness

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is unique due to its specific structural features, such as the cyclopropyl and piperidinyl groups, which contribute to its distinct biological activity and potential therapeutic applications. Its ability to inhibit kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .

属性

IUPAC Name |

8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c16-13-7-6-12-14(19-8-2-1-3-9-19)17-10-18-15(12)20(13)11-4-5-11/h6-7,10-11,16H,1-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHDZLWROCCRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=CC(=N)N3C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)

![3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2366466.png)

![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)

![2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2366471.png)

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)

![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)